molecular formula C14H15N5O6S B15034891 5-{2-[3-(Morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione

5-{2-[3-(Morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B15034891
M. Wt: 381.37 g/mol
InChI Key: VPRIINYGRFTTTL-UHFFFAOYSA-N
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Description

5-{2-[3-(Morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with a molecular formula of C14H15N5O6S This compound is notable for its unique structure, which includes a morpholine-4-sulfonyl group and a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[3-(Morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Sulfonation: The amine group is then sulfonated using a sulfonating agent like chlorosulfonic acid to introduce the morpholine-4-sulfonyl group.

    Cyclization: The final step involves the cyclization of the intermediate product to form the diazinane-2,4,6-trione core under specific reaction conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-{2-[3-(Morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-{2-[3-(Morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-{2-[3-(Morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(Morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
  • 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Uniqueness

5-{2-[3-(Morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the combination of a morpholine-4-sulfonyl group and a diazinane-2,4,6-trione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H15N5O6S

Molecular Weight

381.37 g/mol

IUPAC Name

6-hydroxy-5-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H15N5O6S/c20-12-11(13(21)16-14(22)15-12)18-17-9-2-1-3-10(8-9)26(23,24)19-4-6-25-7-5-19/h1-3,8H,4-7H2,(H3,15,16,20,21,22)

InChI Key

VPRIINYGRFTTTL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N=NC3=C(NC(=O)NC3=O)O

Origin of Product

United States

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